LogP Elevation of ≥0.8 Units Relative to All Major Comparators
The target compound exhibits a computed logP of 3.3 [1], which is 0.8–1.4 units higher than every structurally relevant comparator. Specifically, 3-allyl-2-benzoxazolinone (CAS 13444-14-9) has XlogP = 2.0 ; 3-allyl-5-chloro-2-benzoxazolinone (CAS 24963-36-8) has logP = 2.43 ; 6-bromo-5-chloro-2-benzoxazolinone / Bromchlorenone (CAS 5579-85-1) has XlogP3 = 2.5 ; and 6-bromo-2-benzoxazolinone (CAS 19932-85-5) has logP = 1.88 . Within the benzoxazolinone QSAR framework, hydrophobicity has been identified as a prominent descriptor for analgesic and anti-inflammatory activity [2].
| Evidence Dimension | Octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 3.3 (computed) |
| Comparator Or Baseline | 3-Allyl-BOA: XlogP = 2.0; 3-Allyl-5-Cl-BOA: logP = 2.43; 6-Br-5-Cl-BOA (Bromchlorenone): XlogP3 = 2.5; 6-Br-BOA: logP = 1.88 |
| Quantified Difference | ΔlogP = +0.87 to +1.42 vs. comparators |
| Conditions | Computed logP values from authoritative databases (Molaid, Chem960, ChemSrc, BOC Sciences Building Blocks) |
Why This Matters
A logP difference exceeding 0.8 translates into a roughly 6- to 25-fold difference in predicted octanol–water partitioning, directly impacting membrane permeability, bioaccumulation potential, and suitability for cell-based vs. biochemical assay formats.
- [1] Molaid. 3-Allyl-6-bromo-5-chloro-3H-benzooxazol-2-one | 20844-82-0 – Physicochemical Properties. https://www.molaid.com/MS_235970 (accessed 2026-05-11). View Source
- [2] Tugcu G, et al. A QSAR Study for Analgesic and Anti-inflammatory Activities of 5-/6-Acyl-3-alkyl-2-Benzoxazolinone Derivatives. Mol Inform. 2019;38(8-9):e1800090. doi:10.1002/minf.201800090. PMID: 30478892. View Source
